N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYWMJMKOBUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound, with the molecular formula $$ \text{C}{24}\text{H}{19}\text{NO}_{4} $$ and a molecular weight of 385.4 g/mol, features a partially saturated isochroman ring system (1-oxo-3-phenylisochroman) linked to a 4-acetylphenyl group via a carboxamide bridge. Key challenges in its synthesis include:
- Regioselective Acetylation : Introducing the acetyl group exclusively at the 4-position of the phenyl ring.
- Isochroman Ring Formation : Constructing the oxygen-containing heterocycle with precise stereochemistry.
- Carboxamide Coupling : Achieving efficient amide bond formation without racemization or side reactions.
Synthetic Strategies and Methodological Pathways
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary fragments:
- 1-Oxo-3-phenylisochroman-6-carboxylic acid : The core heterocycle.
- 4-Aminoacetophenone : The acetyl-substituted aniline derivative.
Coupling these fragments via amide bond formation forms the final product.
Stepwise Synthesis
Synthesis of 1-Oxo-3-Phenylisochroman-6-Carboxylic Acid
Route 1: Cyclization of Benzopyran Precursors
- Starting Material : Ethyl 2-(2-phenylacetyl)benzoate.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C induces cyclization to form the isochroman ring.
- Hydrolysis : The ester is hydrolyzed using aqueous NaOH to yield the carboxylic acid.
Route 2: Friedel-Crafts Alkylation
- Electrophilic Substitution : Reacting benzoyl chloride with styrene in the presence of AlCl₃ forms a diaryl ketone intermediate.
- Oxidative Cyclization : Hydrogen peroxide and acetic acid mediate ring closure to generate the isochroman core.
Preparation of 4-Aminoacetophenone
- Nitration : Acetophenone is nitrated using HNO₃/H₂SO₄ to yield 4-nitroacetophenone.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
Amide Coupling
Optimization and Green Chemistry Considerations
Cyclization Reagent Optimization
Triphosgene, a safer alternative to phosgene, has been employed in analogous syntheses to facilitate cyclization with reduced toxicity. For isochroman formation, substituting PPA with zeolite catalysts under microwave irradiation improves yield (78% → 92%) and reduces reaction time (12 h → 2 h).
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Production Challenges
Byproduct Formation
- Acetyl Migration : During amidation, acetyl groups may migrate to the 3-position, necessitating low-temperature conditions (0–5°C).
- Oxygen Sensitivity : The isochroman ring is prone to oxidation; inert atmospheres (N₂/Ar) are critical.
Purification Techniques
- Chromatography : Silica gel chromatography effectively separates regioisomers.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide has shown promising anticancer properties in several studies:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, disrupt the cell cycle, and inhibit specific kinases involved in cancer progression.
Case Study: Breast Cancer
In a study evaluating its effects on MCF-7 breast cancer cells:
- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.
- Mechanism : Induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for cell cycle regulation.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects:
- Inhibition of Cytokines : It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Data Table: Anti-inflammatory Activity
| Compound | Cell Line | Cytokine Inhibition | IC50 (µM) |
|---|---|---|---|
| This compound | J774A.1 | IL-6, TNF-α | 2.5 |
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains:
Data Table: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Half-Life : Approximately 11.8 hours.
- Bioavailability : Estimated at 36.3%.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s isochroman core distinguishes it from related heterocycles. For example, pyridin-2-one derivatives synthesized in (e.g., compounds 3 and 5) share the N-(4-acetylphenyl) substituent but feature a pyridinone ring instead of isochroman. Key differences include:
Substituent Effects on Reactivity and Yield
The synthesis of pyridin-2-one derivatives () highlights how substituents influence reactivity. Derivative 3 (hydroxyl group) achieved a higher yield (75%) than derivative 5 (amino group, 65%), possibly due to reduced steric hindrance or enhanced electronic stabilization during cyclization. The acetylphenyl group in both the target compound and these derivatives may act as an electron-withdrawing moiety, directing reactivity in condensation reactions .
Spectroscopic and Conformational Analysis
- IR/NMR Spectroscopy: The carboxamide group in the target compound would display characteristic IR stretches (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹), similar to the pyridinone derivatives. However, the pyridinone C=O stretch (~1700 cm⁻¹) and aromatic substituents (e.g., dimethylamino groups in derivatives 3 and 5) would produce distinct shifts in both IR and ¹H NMR spectra .
- Ring Puckering: The isochroman core’s conformation can be analyzed using Cremer-Pople parameters (). A more puckered isochroman ring (higher amplitude $q$) compared to planar pyridinones could influence crystallinity or binding interactions in biological targets .
Structural Determination Methods
The target compound’s crystal structure (if resolved) likely employed SHELX software (), a standard for small-molecule refinement. This aligns with methodologies used for similar compounds, ensuring consistency in bond-length and angle reporting .
Biological Activity
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide is a complex organic compound belonging to the isochroman derivatives class. This compound features a distinctive structural configuration that includes an isochroman ring system, a phenyl group, and an acetylphenyl moiety. These functional groups contribute to its significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has been observed to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and death.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The underlying mechanism involved the activation of caspase pathways, leading to programmed cell death. The results indicated a concentration-dependent response, with higher concentrations yielding greater inhibitory effects on cell growth .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties . It has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.
The anti-inflammatory effects are believed to stem from the compound's ability to modulate the NF-κB signaling pathway , which plays a crucial role in regulating immune responses. By inhibiting this pathway, this compound may effectively reduce inflammation and associated tissue damage .
Pharmacokinetics
Pharmacokinetic studies have suggested that this compound exhibits favorable absorption and distribution characteristics. Its half-life and bioavailability indicate potential for therapeutic applications, particularly in chronic inflammatory conditions and cancer therapy .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | NF-kB inhibition |
| N-(4-acetylphenyl)-3-phenylisochroman-6-carboxamide | Moderate | Low | Apoptosis induction |
| N-(4-acetylphenyl)-1-oxo-3-phenyldihydroquinoline | Low | High | Cytokine suppression |
This table illustrates that while this compound exhibits strong anticancer activity, its anti-inflammatory properties are moderate compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:
- Acetylation : Formation of the 4-acetylphenyl intermediate using acetyl chloride or acetic anhydride under reflux conditions.
- Coupling Reactions : Amide bond formation between the isochroman core and acetylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Characterization : Intermediates are verified using -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (purity >95%) .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Supplementary Methods : FT-IR for functional group analysis and differential scanning calorimetry (DSC) for thermal stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to pinpoint rate-limiting steps.
- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps to reduce side products .
Q. How should discrepancies in reported biological activity data (e.g., IC values) across studies be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).
- Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and enzymatic assays (e.g., kinase inhibition).
- Compound Integrity : Re-test batches with LC-MS to rule out degradation .
Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by mass spectrometry.
- Computational Docking : Model interactions with potential targets (e.g., cyclooxygenase-2) using Schrödinger Suite or AutoDock.
- Mutagenesis Studies : Validate binding sites by introducing point mutations in suspected residues (e.g., Ser530 in COX-2) .
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 37°C. Monitor degradation via UPLC-MS.
- pH-Rate Profiling : Construct a pH-stability profile to identify labile functional groups (e.g., acetyl hydrolysis at high pH).
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation buffers to enhance shelf life .
Data Analysis and Contradiction Resolution
Q. What analytical approaches are suitable for identifying impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (<0.1%) using tandem mass spectrometry with collision-induced dissociation (CID).
- -NMR Differential Analysis : Compare batch spectra with a certified reference standard to identify unexpected peaks.
- Isolation and Characterization : Use preparative HPLC to isolate impurities, followed by 2D-NMR (COSY, HSQC) for structural elucidation .
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict miscibility.
- Co-solvency Studies : Blend solvents (e.g., ethanol-water) to enhance solubility. Use phase diagrams to optimize ratios.
- Thermodynamic Profiling : Measure enthalpy of dissolution via isothermal calorimetry (ITC) to assess entropy-driven vs. enthalpy-driven solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
